molecular formula C7H10N2O2S B8646279 methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate

methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate

Cat. No. B8646279
M. Wt: 186.23 g/mol
InChI Key: DCEDUVQQJASHTE-UHFFFAOYSA-N
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Patent
US09029531B2

Procedure details

A mixture of methyl 4-chloro-3-oxobutanoate (1 g, 11.1 mmol) and 1-methylthiourea (1.72 g, 11.43 mmol) in MeOH (5 mL) was heated to 80° C. for 3 hours. The mixture was cooled, ethanol evaporated, and diluted with saturated sodium bicarbonate, and extracted with ethyl acetate. The organic layers were dried over magnesium sulfate and the reaction mixture purified by a standard method to provide methyl 2-(2-(methylamino)thiazol-4-yl)acetate. LC-MS: m/z (M+H)=187.2
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH2:4][C:5]([O:7][CH3:8])=[O:6].[CH3:10][NH:11][C:12]([NH2:14])=[S:13]>CO>[CH3:10][NH:11][C:12]1[S:13][CH:2]=[C:3]([CH2:4][C:5]([O:7][CH3:8])=[O:6])[N:14]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClCC(CC(=O)OC)=O
Name
Quantity
1.72 g
Type
reactant
Smiles
CNC(=S)N
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
ethanol evaporated
ADDITION
Type
ADDITION
Details
diluted with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the reaction mixture purified by a standard method

Outcomes

Product
Name
Type
product
Smiles
CNC=1SC=C(N1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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